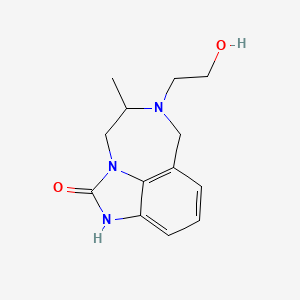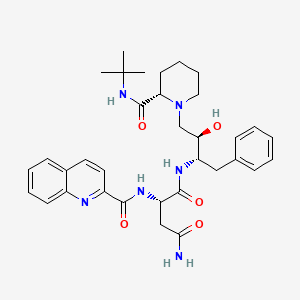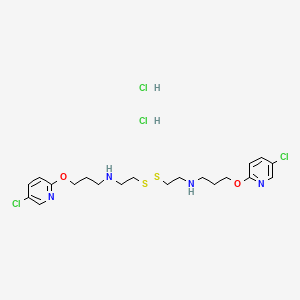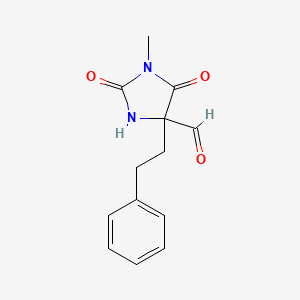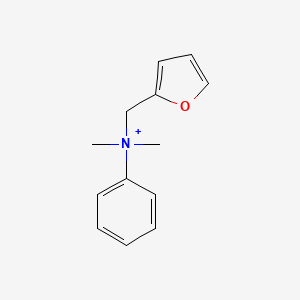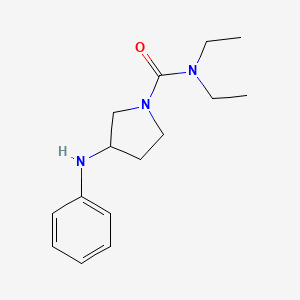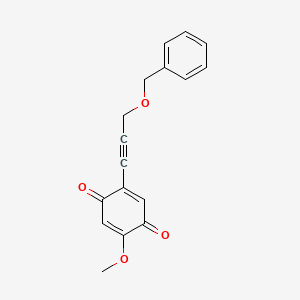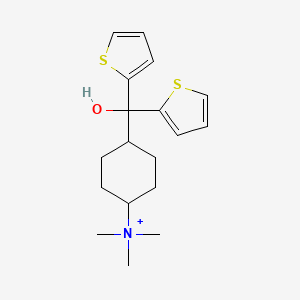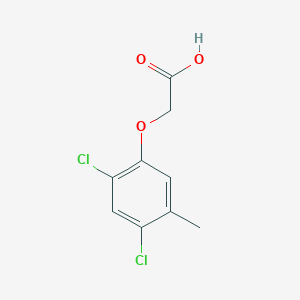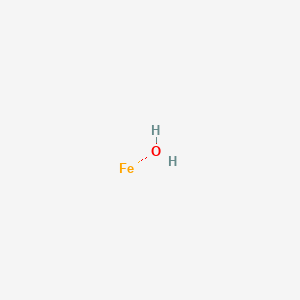
Iron monohydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron monohydroxide, with the chemical formula FeHO, is a compound consisting of iron, hydrogen, and oxygen. It is a less commonly discussed form of iron hydroxide compared to its more hydrated counterparts. This compound is significant in various chemical processes and has unique properties that make it useful in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron monohydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of iron salts (such as iron(II) sulfate) with a base (like sodium hydroxide) under controlled pH conditions. The reaction typically occurs at room temperature and results in the formation of this compound precipitate.
Hydrothermal Synthesis: This method involves the reaction of iron salts with water at elevated temperatures and pressures. This process can yield highly crystalline forms of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the production of other iron compounds. The large-scale production typically involves the controlled oxidation of iron(II) salts in aqueous solutions, followed by precipitation and filtration to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) hydroxide or iron oxides. This reaction is common in aqueous environments where oxygen is present.
Reduction: Under reducing conditions, this compound can be converted back to iron(II) compounds.
Substitution: It can participate in substitution reactions where the hydroxide ion is replaced by other anions, forming various iron salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can facilitate the oxidation of this compound.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents can be used to reduce this compound.
Acids and Bases: Strong acids and bases can alter the pH and drive the substitution reactions.
Major Products Formed:
Iron(III) Hydroxide: Formed through oxidation.
Iron Oxides: Such as hematite and magnetite, formed under specific conditions.
Iron Salts: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Iron monohydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other iron compounds and as a catalyst in various chemical reactions.
Biology: this compound is studied for its role in biological systems, particularly in iron metabolism and storage.
Industry: It is used in water treatment processes, pigment production, and as a component in magnetic materials.
Mecanismo De Acción
The mechanism by which iron monohydroxide exerts its effects depends on its interaction with other molecules and ions. In biological systems, it can participate in redox reactions, influencing cellular processes and metabolic pathways. Its molecular targets include enzymes and proteins involved in iron metabolism. In industrial applications, its catalytic properties are harnessed to accelerate chemical reactions.
Comparación Con Compuestos Similares
Iron monohydroxide can be compared with other iron hydroxides and oxides:
Iron(III) Hydroxide (Fe(OH)3): More commonly encountered and used in various applications. It is more stable and less reactive than this compound.
Iron(II) Hydroxide (Fe(OH)2): Similar in composition but differs in oxidation state, leading to different chemical properties and reactivity.
Iron Oxides (Fe2O3, Fe3O4): These compounds are more stable and widely used in pigments, magnetic materials, and catalysis.
This compound’s uniqueness lies in its intermediate oxidation state and reactivity, making it a valuable compound for specific scientific and industrial applications.
Propiedades
Número CAS |
12315-09-2 |
|---|---|
Fórmula molecular |
FeH2O |
Peso molecular |
73.86 g/mol |
Nombre IUPAC |
iron;hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2 |
Clave InChI |
WKPSFPXMYGFAQW-UHFFFAOYSA-N |
SMILES canónico |
O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


